molecular formula C12H10ClN B3360564 3-Chloro-2-(4-methylphenyl)pyridine CAS No. 892482-36-9

3-Chloro-2-(4-methylphenyl)pyridine

Katalognummer B3360564
CAS-Nummer: 892482-36-9
Molekulargewicht: 203.67 g/mol
InChI-Schlüssel: KDVQQECGJNOKSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-2-(4-methylphenyl)pyridine often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring, which is a nitrogen-containing heterocycle . The structure also includes a methylphenyl group attached to the pyridine ring.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(4-methylphenyl)pyridine involves its binding to cannabinoid receptors, particularly the CB1 receptor. This binding results in the activation of intracellular signaling pathways, which ultimately leads to the modulation of various physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have analgesic properties, which make it a potential candidate for the treatment of pain. It has also been found to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-Chloro-2-(4-methylphenyl)pyridine in lab experiments is its high affinity for cannabinoid receptors, which makes it a potent agonist. However, one of the limitations of using CP-55940 in lab experiments is its potential for abuse, which makes it a controlled substance.

Zukünftige Richtungen

There are several future directions for the study of 3-Chloro-2-(4-methylphenyl)pyridine. One potential direction is the development of new drugs that target cannabinoid receptors for the treatment of various medical conditions. Another potential direction is the study of the effects of CP-55940 on other physiological processes, such as inflammation and immune response. Additionally, further studies are needed to determine the long-term effects of CP-55940 on the human body.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-(4-methylphenyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for cannabinoid receptors, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. Due to this property, CP-55940 has been studied for its potential use in the treatment of various medical conditions, including pain, anxiety, and depression.

Safety and Hazards

3-Chloro-2-(4-methylphenyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Eigenschaften

IUPAC Name

3-chloro-2-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVQQECGJNOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

{circle around (1)} 100 g (0.676 mol) of 2,3-dichloropyridine, 91.87 g (0.676 mol) of p-tolylboronic acid, and 86 g (0.811 mol) of sodium carbonate were dissolved in 500 mL of 1,2-dimethoxyethane and 500 mL of distilled water, after which 78 g (0.0676 mol) of Pd(PPh3)4 was added. The mixture was heated to reflux for 18 hours so that it was allowed to react. After completion of the reaction, the reaction solution was concentrated under reduced pressure to remove 1,2-dimethoxyethane, and then extracted with ethyl acetate. The extract was treated with magnesium sulfate, filtered, and concentrated under reduced pressure, yielding 3-chloro-2-para-tolylpyridine as represented below in a 84% yield.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
91.87 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
78 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

66.7 g (0.451 mol) of 2,3-dichloropyridine and 115 g (0.451 mol) of trimethyl(p-tolyl)tin were dissolved in 1 L of toluene, after which 52.1 g (0.045 mol) of Pd(PPh3)4 was added, and the mixture was heated to reflux for 6˜7 hours. After completion of the reaction, the reaction solution was concentrated under reduced pressure and to the concentration residue was added 700 mL of distilled water, followed by stirring. The organic layer was separated, treated with magnesium sulfate, filtered, and concentrated under reduced pressure, yielding 3-chloro-2-para-tolylpyridine as represented below in a 82% yield.
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
52.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2,3-dichloropyridine (0.9663 g, 6.5 mmol), p-tolylboronic acid (0.8569 g, 6.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.3618 g, 0.31 mmol) in 0.5 M Na2CO3 (25 mL) and acetonitrile (25 mL) was flushed with N2, sealed and heated at 85° C. for 16 hours. The reaction mixture was cooled to room temperature and the volume reduced by half under vacuum. The concentrate was extracted with dichloromethane (3×20 mL), dried (MgSO4) and condensed to yellow-green oil. The residue was purified by column chromatography, eluted with hexanes:ethyl acetate:dichloromethane (7:2:1)) to provide the title compound as a yellow-orange oil. MS (ESI+) m/z 203 (M+H)+; 1H NMR (DMSO-d6) δ 2.38 (s, 3H), 7.30 (d, J 8.2, 2H), 7.42 (d, J 8.2, 1H), 7.59 (d, J 8.2, 2H), 8.03 (d, J 8.1, 1H), 8.62 (d, J 6.1, 1H); Anal. Calc'd for C12H10ClN.0.1H2O: C, 70.15; H, 5.00; N, 6.82. Found: C, 70.06; H, 4.67; N, 6.67.
Quantity
0.9663 g
Type
reactant
Reaction Step One
Quantity
0.8569 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3618 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(4-methylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(4-methylphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-(4-methylphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-(4-methylphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-(4-methylphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-(4-methylphenyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.